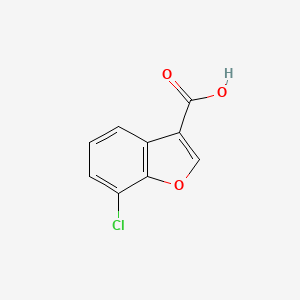

![molecular formula C25H32F3N3O3S B2926004 4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}-1'-(2,4,6-trimethylbenzenesulfonyl)-1,4'-bipiperidine CAS No. 2097932-70-0](/img/structure/B2926004.png)

4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}-1'-(2,4,6-trimethylbenzenesulfonyl)-1,4'-bipiperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

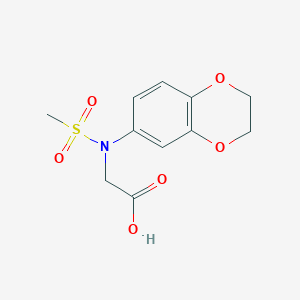

Description

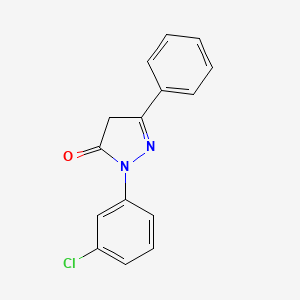

The compound is a complex organic molecule with several functional groups. It contains a bipiperidine moiety, which is a type of nitrogen-containing ring often found in pharmaceuticals and other biologically active compounds . The molecule also contains a pyridinyl group with a trifluoromethyl substituent, which can influence the molecule’s reactivity and interactions with biological targets .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the bipiperidine ring, the pyridinyl group, and the benzenesulfonyl group. The trifluoromethyl group on the pyridinyl ring would likely have a significant impact on the compound’s electronic properties .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group could increase the compound’s lipophilicity, influencing its solubility and distribution in the body .Scientific Research Applications

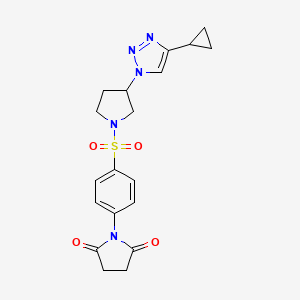

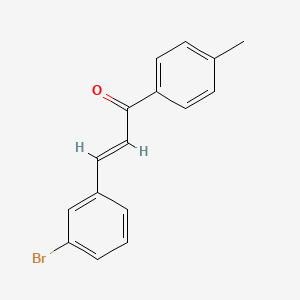

Synthesis and Antibacterial Evaluation

Compounds with structures incorporating elements such as 1,3,4-oxadiazole, sulfamoyl, and piperidine functionalities have been synthesized and evaluated for their antibacterial properties. These studies involve the design and synthesis of molecules through a series of chemical transformations starting from different carboxylic acids, leading to heterocyclic 1,3,4-oxadiazole nucleophiles and ultimately to compounds intended for biological evaluation (Aziz‐ur‐Rehman et al., 2017).

Catalysis and Cyclisation

Research involving sulfonamides as terminators in cationic cyclisations provides insights into synthetic methodologies that may be applicable to the synthesis of complex molecules like the one . Trifluoromethanesulfonic acid has been used as a catalyst to induce cyclisation, leading to the formation of pyrrolidines or homopiperidines, highlighting the role of sulfonamide groups in the efficient formation of polycyclic systems (Charlotte M. Haskins & D. Knight, 2002).

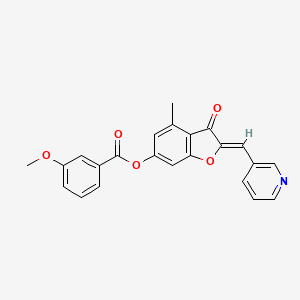

Electrostatic Activation in SNAr Reactions

Studies on the electrostatic activation of SNAr reactivity by sulfonylonio substituents provide valuable insights into the role of electrostatic effects in facilitating nucleophilic aromatic substitution reactions. This research could be relevant to the synthesis and functionalization of compounds with complex architectures, such as the specified compound (R. Weiss & F. Pühlhofer, 2001).

Development of Novel Catalysts

The synthesis and characterization of sulfonated Schiff base copper(II) complexes as efficient and selective catalysts in alcohol oxidation demonstrate the application of complex molecules in catalysis. These studies contribute to the understanding of how molecular structure influences catalytic activity and selectivity, potentially guiding the design of catalysts for specific reactions (S. Hazra et al., 2015).

Mechanism of Action

Future Directions

properties

IUPAC Name |

5-(trifluoromethyl)-2-[1-[1-(2,4,6-trimethylphenyl)sulfonylpiperidin-4-yl]piperidin-4-yl]oxypyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32F3N3O3S/c1-17-14-18(2)24(19(3)15-17)35(32,33)31-12-6-21(7-13-31)30-10-8-22(9-11-30)34-23-5-4-20(16-29-23)25(26,27)28/h4-5,14-16,21-22H,6-13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMGXZFIBPIOXKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCC(CC2)N3CCC(CC3)OC4=NC=C(C=C4)C(F)(F)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32F3N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

511.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}-1'-(2,4,6-trimethylbenzenesulfonyl)-1,4'-bipiperidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dimethylphenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2925921.png)

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B2925935.png)

![cis-2-Boc-octahydro-pyrrolo[3,4-d]azepine hydrochloride](/img/structure/B2925938.png)

![Methyl 4-phenyl-2-(2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamido)thiophene-3-carboxylate](/img/structure/B2925942.png)